molecular formula C8H6ClFO2 B1601208 Methyl 2-chloro-3-fluorobenzoate CAS No. 647020-70-0

Methyl 2-chloro-3-fluorobenzoate

Cat. No.: B1601208
CAS No.: 647020-70-0
M. Wt: 188.58 g/mol
InChI Key: NRTGZMADMOJUAV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-fluorobenzoate: is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-chloro-3-fluorobenzoate typically begins with 2-chloro-3-fluorobenzoic acid.

    Esterification Reaction: The carboxylic acid group of 2-chloro-3-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

    Purification: The resulting ester is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-chloro-3-fluorobenzoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: It can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-amino-3-fluorobenzoate or 2-hydroxy-3-fluorobenzoate can be formed.

    Reduction Products: Alcohols or amines corresponding to the reduction of the ester group.

    Oxidation Products: Various oxidized derivatives of the benzoate ester.

Scientific Research Applications

Chemistry: Methyl 2-chloro-3-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzoates on biological systems. It serves as a model compound for understanding the interactions of halogenated aromatic compounds with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in the study of drug metabolism and pharmacokinetics.

Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The chlorine and fluorine atoms on the benzene ring influence the compound’s reactivity and binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-chlorobenzoate: Similar structure but lacks the fluorine atom.

    Methyl 3-fluorobenzoate: Similar structure but lacks the chlorine atom.

    Methyl 2-fluorobenzoate: Similar structure but lacks the chlorine atom.

    Methyl 3-chlorobenzoate: Similar structure but lacks the fluorine atom.

Uniqueness: Methyl 2-chloro-3-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications. The combination of these halogens can influence the compound’s reactivity, stability, and interaction with biological systems in ways that are different from its mono-substituted counterparts.

Properties

IUPAC Name

methyl 2-chloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTGZMADMOJUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541662
Record name Methyl 2-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647020-70-0
Record name Methyl 2-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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